Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a methoxyphenylamino group
Scientific Research Applications
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class of molecules. Compounds in this class are often calcium channel blockers, interacting primarily with L-type calcium channels in the heart and vascular smooth muscle .
Mode of Action
As potential calcium channel blockers, these compounds may inhibit the influx of calcium ions into cardiac and smooth muscle cells during depolarization, leading to vasodilation and decreased cardiac workload .
Biochemical Pathways
The inhibition of calcium influx can affect numerous biochemical pathways, including those involved in muscle contraction, hormone secretion, and neurotransmitter release .
Pharmacokinetics
Many 1,4-dhps are well absorbed orally and extensively metabolized in the liver .
Result of Action
The molecular and cellular effects would likely involve reduced muscle contraction and vasodilation, potentially leading to lower blood pressure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs could influence the compound’s action, efficacy, and stability. For instance, acidic conditions might enhance stability, while certain drugs could impact its metabolism .
Future Directions
Preparation Methods
The synthesis of Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. Subsequent steps involve the introduction of the cyano group and the methoxyphenylamino group through nucleophilic substitution reactions. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate include other dihydropyridine derivatives, such as nifedipine and amlodipine These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-14-21(24(30)32-3)22(17-9-4-5-10-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-7-6-8-16(11-15)31-2/h4-11,22,27H,13H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPOFONOYNJWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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